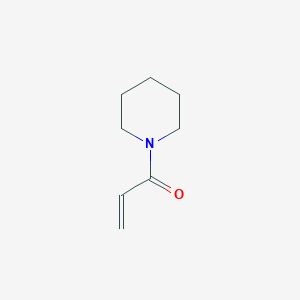
1-(Piperidin-1-yl)prop-2-en-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(Piperidin-1-yl)prop-2-en-1-one often involves strategies that utilize piperidine as a core structure due to its prevalence in pharmacologically active molecules. Methods for synthesizing piperidine derivatives, including those with complex functionalizations, have been extensively studied. For instance, the synthesis of 1,4-dihydropyridines (DHPs), closely related structures, involves various methodologies that could potentially be adapted for synthesizing 1-(Piperidin-1-yl)prop-2-en-1-one derivatives (Sharma & Singh, 2017).
Molecular Structure Analysis
The molecular structure of 1-(Piperidin-1-yl)prop-2-en-1-one and related compounds is crucial for understanding their chemical reactivity and potential biological activity. The piperidine ring is a saturated heterocycle that imparts significant chemical stability and is a key feature in molecules exhibiting a wide range of biological activities. Piperidine derivatives are versatile intermediates in organic synthesis and drug discovery, showing a broad spectrum of pharmacological activities (Rathi et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 1-(Piperidin-1-yl)prop-2-en-1-one is influenced by both the piperidine and prop-2-en-1-one moieties. Piperidine structures are known for their nucleophilic characteristics, participating in various chemical reactions such as alkylation, acylation, and Michael addition. These reactions are fundamental for modifying the structure and enhancing the biological activity of the molecule. Research on piperidine and its derivatives highlights their importance in medicinal chemistry, where modifications can lead to significant therapeutic potential (Pei, 1983).
Wissenschaftliche Forschungsanwendungen
NMR Characteristics and Conformational Analysis
1-(Piperidin-1-yl)prop-2-en-1-one and its derivatives have been the focus of NMR (Nuclear Magnetic Resonance) studies to understand their structural characteristics. For instance, Zheng Jin-hong (2011) conducted NMR experiments, including 1H and 13C NMR, on a series of derivatives, providing detailed spectral assignments and insights into their conformational behaviors (Zheng, 2011).
Synthesis and Antimicrobial Activity
The compound has been involved in the synthesis of novel derivatives with antimicrobial properties. D. Ashok et al. (2014) synthesized new derivatives using Claisen-Schmidt condensation, revealing significant antibacterial activity against bacterial strains like Staphylococcus aureus and Escherichia coli (Ashok et al., 2014).
Crystal Structures of Novel Chalcones
M. Parvez and colleagues (2014) explored the synthesis of novel thiophene/phenyl-piperidine hybrid chalcones. These compounds displayed interesting crystal structures, contributing to the understanding of non-classical hydrogen bonding interactions (Parvez et al., 2014).
Piperidine-Based Synthesis and Antibacterial Activity
The role of 1-(Piperidin-1-yl)prop-2-en-1-one in the synthesis of n-heterocyclic chalcones and their antibacterial properties has been studied. P. Venkatesan and S. Sumathi (2009) demonstrated the synthesis and antimicrobial effectiveness of these chalcones against a variety of bacterial agents (Venkatesan & Sumathi, 2009).
Microwave-Assisted Synthesis
The compound has been utilized in microwave-assisted synthesis processes. V. K. Pujari et al. (2019) developed a solvent-free method for synthesizing piperidine-substituted chalcone derivatives, showcasing the efficiency and potential of microwave irradiation in organic synthesis (Pujari et al., 2019).
Antiplatelet and Antihypertensive Effects
Research has also explored the potential medical applications of derivatives of 1-(Piperidin-1-yl)prop-2-en-1-one. For instance, compounds synthesized from it have shown promising results in antiplatelet and antihypertensive activities, as studied by Barbara Malawska et al. (2002), indicating its relevance in cardiovascular drug research (Malawska et al., 2002).
Computational Studies and Molecular Docking
The compound's derivatives have been a subject of computational calculations and molecular docking studies. C. Y. Panicker et al. (2015) conducted FT-IR spectrum analysis and computational calculations to understand the molecular structure and potential biological activities (Panicker et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on “1-(Piperidin-1-yl)prop-2-en-1-one” and its derivatives are promising. For instance, a convenient one-pot, three-component, and solvent-free procedure for the preparation of substituted (E)-1-phenyl-3- [2- (piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, which has made a significant improvement of previously reported methods, has been developed .
Eigenschaften
IUPAC Name |
1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)9-6-4-3-5-7-9/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESPXSHDJQUNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26835-47-2 | |
| Record name | 2-Propen-1-one, 1-(1-piperidinyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26835-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20325560 | |
| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-yl)prop-2-en-1-one | |
CAS RN |
10043-37-5 | |
| Record name | 1-(1-Piperidinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


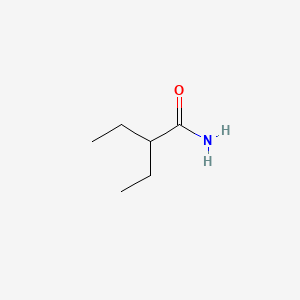
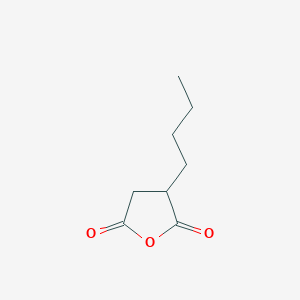
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)
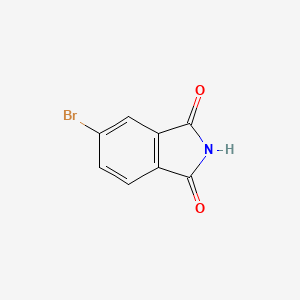
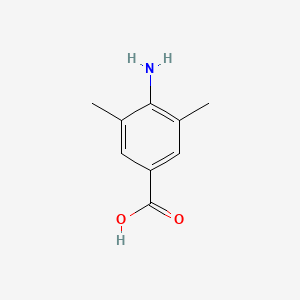
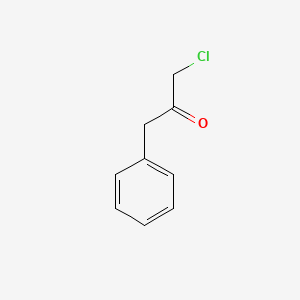
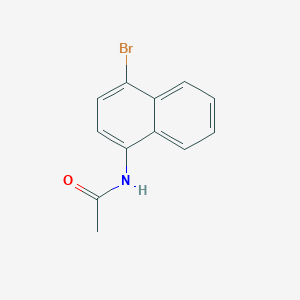
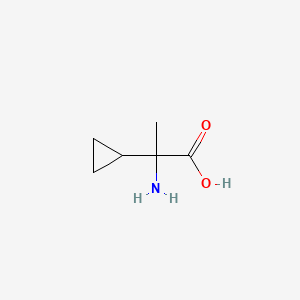
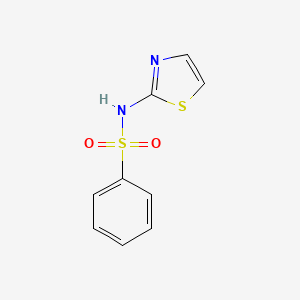
![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)
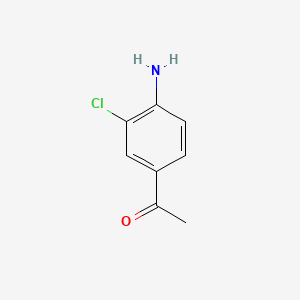
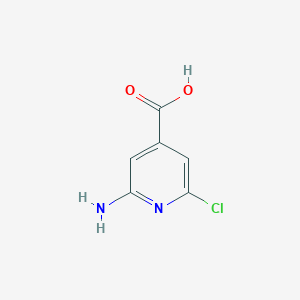
![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)